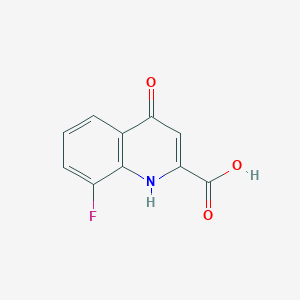
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and is used in various scientific research applications. Its molecular formula is C10H6FNO3, and it has a molecular weight of 207.16 g/mol .
準備方法
The synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with fluorinating agents under controlled conditions. Industrial production methods may involve multi-step synthesis processes, including halogenation, oxidation, and carboxylation reactions .
化学反応の分析
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
科学的研究の応用
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
作用機序
The mechanism of action of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound also interacts with DNA and RNA, affecting their replication and transcription processes .
類似化合物との比較
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is unique due to its fluorine substitution, which enhances its biological activity and stability compared to non-fluorinated quinoline derivatives. Similar compounds include:
8-Hydroxyquinoline: Lacks the fluorine atom, resulting in different biological properties.
4-Hydroxyquinoline-2-carboxylic acid: Similar structure but without the fluorine atom, leading to variations in reactivity and applications
This compound’s unique properties make it a valuable tool in various scientific research fields, contributing to advancements in chemistry, biology, medicine, and industry.
生物活性
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (8-F-4-OH-Q-2-COOH) is a synthetic compound with notable biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₆FNO₃, with a molecular weight of approximately 207.16 g/mol. Its structure features a quinoline ring that is characteristic of many biologically active compounds. The presence of a fluorine atom at the 8-position and a hydroxyl group at the 4-position contributes to its unique properties and potential applications in medicinal chemistry.
Target Enzymes
Research indicates that this compound may act as an inhibitor of 2-oxoglutarate (2OG) -dependent enzymes, which are involved in various biochemical pathways, including gene expression regulation and metabolic processes. Similar compounds have demonstrated effective inhibition against these enzymes, suggesting that 8-F-4-OH-Q-2-COOH may exhibit comparable effects.
Antimicrobial Activity
The compound has shown significant antimicrobial properties, particularly against resistant bacterial strains. It disrupts essential metabolic pathways within bacterial cells, leading to cell death. This mechanism is partly attributed to its ability to interact with bacterial enzymes and inhibit their function.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits potent antimicrobial activity against various pathogens. For instance, it has been reported to effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
Anticancer Potential
Emerging research suggests that this compound may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells, although further investigations are needed to fully elucidate its mechanisms and efficacy in this area .
Research Findings and Case Studies
Recent studies have highlighted the diverse biological activities of this compound:
Applications in Research and Industry
The versatility of this compound allows for various applications:
- Medicinal Chemistry : Investigated as a potential antimicrobial and anticancer agent.
- Biochemical Assays : Used as a probe to study enzyme activities and protein interactions.
- Material Science : Explored for developing new materials with specific properties, such as fluorescence.
特性
IUPAC Name |
8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDWWYQQPBCMQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640743 |
Source


|
| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36308-79-9 |
Source


|
| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













